molecular formula C34H46N7O11S3+ B13710092 3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonic acid

3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonic acid

Cat. No.: B13710092
M. Wt: 825.0 g/mol
InChI Key: JPEDPEFAUMSZKU-UHFFFAOYSA-O
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Description

3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[128003,1205,10016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonic acid is a complex organic compound with a unique structure that includes multiple functional groups such as azido, oxo, and sulfonic acid groups

Preparation Methods

The synthesis of 3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonic acid involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of the azido, oxo, and sulfonic acid groups through various chemical reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The azido group can be oxidized to form different nitrogen-containing products.

    Reduction: The oxo group can be reduced to form alcohols or other reduced forms.

    Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different sulfonate esters or other derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential as a biochemical probe or as a component in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate or as a component in drug delivery systems.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological molecules. The overall effect of the compound depends on the specific molecular pathways it targets.

Comparison with Similar Compounds

Compared to other similar compounds, 3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonic acid stands out due to its unique combination of functional groups and its ability to participate in a wide range of chemical reactions. Similar compounds include:

    Azido-containing compounds: Known for their use in click chemistry and as precursors to various nitrogen-containing products.

    Oxo-containing compounds: Commonly used in oxidation-reduction reactions and as intermediates in organic synthesis.

    Sulfonic acid-containing compounds: Widely used in industrial applications, including detergents, catalysts, and ion-exchange resins.

This compound’s unique structure and reactivity make it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C34H46N7O11S3+

Molecular Weight

825.0 g/mol

IUPAC Name

3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonic acid

InChI

InChI=1S/C34H45N7O11S3/c1-33(2)18-22(20-54(46,47)48)24-14-26-30(16-28(24)40(33)11-5-8-32(42)36-9-6-10-37-39-35)52-31-17-29-25(15-27(31)38-26)23(21-55(49,50)51)19-34(3,4)41(29)12-7-13-53(43,44)45/h14-17,19,22H,5-13,18,20-21H2,1-4H3,(H3-,36,42,43,44,45,46,47,48,49,50,51)/p+1

InChI Key

JPEDPEFAUMSZKU-UHFFFAOYSA-O

Canonical SMILES

CC1(CC(C2=CC3=C(C=C2N1CCCC(=O)NCCCN=[N+]=[N-])OC4=CC5=[N+](C(C=C(C5=CC4=N3)CS(=O)(=O)O)(C)C)CCCS(=O)(=O)O)CS(=O)(=O)O)C

Origin of Product

United States

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